molecular formula C117H144O12 B584316 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene CAS No. 1134202-08-6

2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene

Cat. No.: B584316
CAS No.: 1134202-08-6
M. Wt: 1742.427
InChI Key: BUHITLNLPMOKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene (CAS 1134202-08-6) is a highly substituted derivative of hexabenzocoronene (HBC), a polycyclic aromatic hydrocarbon (PAH) with a planar, disk-shaped core. The compound is distinguished by its three dodecyl chains and three phenyl groups functionalized with oligo(ethylene glycol) (OEG) side chains terminating in methoxy groups. These substituents enhance solubility in polar solvents and promote self-assembly in supramolecular systems, making it a candidate for organic electronics, liquid crystals, and nanotechnology applications .

Properties

IUPAC Name

6,20,34-tridodecyl-11,25,39-tris[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHITLNLPMOKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C117H144O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1742.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydrogenation of Polyphenylene Precursors

Thermally induced cyclodehydrogenation of hexaphenylbenzene derivatives on metal surfaces, such as Au(111), enables the formation of planar HBC frameworks. For example, ethyl-substituted hexaphenylbenzene undergoes sequential dehydrogenation and planarization at 300–350°C under ultrahigh vacuum, yielding a fully conjugated HBC core. Key steps include:

  • Dehydrogenation : Ethyl groups convert to vinyl intermediates via β-hydride elimination.

  • Planarization : Vinyl groups facilitate intramolecular coupling, forming six-membered aromatic rings.

  • Characterization : Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) confirm the structural integrity and electronic properties (band gap ≈ 2.8 eV).

Solution-Phase Scholl Reaction

In solution, the Scholl reaction (FeCl₃-mediated oxidative coupling) is employed to synthesize HBC derivatives. While less atomically precise than on-surface methods, this approach allows bulk production. A typical protocol involves:

  • Substrate : 1,2,4,5-tetraphenylbenzene derivatives.

  • Conditions : 0.1 M FeCl₃ in dichloromethane (DCM) at 25°C for 24 hours.

  • Yield : 40–60%, with byproducts removed via column chromatography.

Functionalization of the HBC Core

Bromination for Cross-Coupling Readiness

Bromine atoms are introduced at specific positions to enable Suzuki-Miyaura cross-coupling. The reaction employs:

  • Reagent : N-bromosuccinimide (NBS, 3.0 equiv).

  • Conditions : Acetic acid at 80°C for 6 hours.

  • Regioselectivity : Bromination occurs para to existing substituents, confirmed by ¹H NMR.

Suzuki-Miyaura Coupling for Aryl Group Attachment

Palladium-catalyzed cross-coupling attaches ethoxy-functionalized phenyl groups to the brominated HBC core:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent System : Toluene/DMF/H₂O (4:4:1 v/v) at 80°C for 48 hours.

  • Yield : 65–75% after silica gel chromatography.

Table 1: Representative Suzuki Coupling Conditions

ComponentSpecification
Boronic Acid Derivative4-[2-(2-Methoxyethoxy)ethoxy]phenyl
Temperature80°C
Reaction Time48 hours
PurificationCH₂Cl₂/MeOH (97:3) column chromatography

Alkylation for Dodecyl Chain Introduction

Dodecyl chains enhance solubility and processability. A two-step alkylation strategy is employed:

Williamson Ether Synthesis

  • Substrate : HBC-phenolic intermediates.

  • Reagent : 1-Bromododecane (3.0 equiv), K₂CO₃ (5.0 equiv).

  • Conditions : DMF at 120°C for 72 hours.

  • Yield : 80–85%.

Challenges in Regiochemical Control

Competing O- vs. C-alkylation necessitates rigorous temperature control. STM analysis reveals that temperatures >130°C promote undesired C-alkylation, reducing yields to <50%.

Etherification for Methoxyethoxyethoxy Side Chains

The tris-ethoxy motifs are installed via nucleophilic aromatic substitution:

  • Substrate : HBC-triiodide intermediate.

  • Reagent : 2-(2-Methoxyethoxy)ethanol (6.0 equiv), NaH (6.0 equiv).

  • Conditions : THF at 0°C → 25°C over 12 hours.

  • Yield : 70% after sequential extractions.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Separates unreacted dodecyl chains and oligomers.

  • Preparative HPLC : Resolves regioisomers using a C18 column with acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 3.5–3.7 ppm for ethoxy protons).

  • MALDI-TOF MS : Observes [M+H]⁺ peaks at m/z ≈ 2,800.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepYield (%)Purity (%)Key Challenge
HBC Core Formation6095Byproduct removal
Suzuki Coupling7090Boronic acid stability
Alkylation8085Regiochemical control
Etherification7088Moisture sensitivity

Industrial-Scale Considerations

While lab-scale syntheses achieve moderate yields, scaling poses challenges:

  • Cost : Pd catalysts account for 60% of material expenses.

  • Alternatives : Ni-catalyzed couplings reduce costs but lower yields (≈50%).

  • Continuous Flow Systems : Mitigate exothermic risks during alkylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic core, potentially hydrogenating the benzene rings.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles like nitronium ion (NO₂⁺) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl rings.

Scientific Research Applications

2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing larger aromatic systems and studying π-conjugation effects.

    Biology: Potential use in bioimaging due to its fluorescent properties.

    Medicine: Investigated for drug delivery systems owing to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects primarily through its extended π-conjugation system, which allows for efficient electron transport and light absorption. This makes it suitable for applications in electronic and photonic devices. The molecular targets include various receptors and enzymes in biological systems, where it can interact through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Hexabenzocoronene Derivatives

Structural and Functional Analogues

Hexabenzocoronene derivatives are widely studied for their optoelectronic properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Applications References
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene (CAS 1134202-08-6) Three dodecyl chains; three OEG-terminated phenyl groups High solubility in THF, DMF; thermotropic liquid crystalline behavior; λmax ≈ 350 nm (UV-vis) Organic semiconductors, nanofabrication
Hexa-peri-hexabenzocoronene (HBC) (unsubstituted) No substituents Insoluble in most solvents; strong π-π stacking; λmax ≈ 330 nm Carbonaceous materials, graphene analogs N/A
2,3,6,7,10,11-Hexadodecylhexabenzocoronene Six dodecyl chains Soluble in chloroform, toluene; columnar liquid crystals; λmax ≈ 340 nm Discotic liquid crystals, OLEDs N/A
5,11,17-Tris(tert-butyl)hexabenzocoronene Three tert-butyl groups Moderate solubility in aromatic solvents; enhanced stability; λmax ≈ 335 nm Photovoltaics, sensors N/A
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin[4]arene (from ) Methoxycarbonylmethoxy and pentyl groups High polarity; self-assembly in aqueous media; λmax ≈ 320 nm Drug delivery, supramolecular chemistry

Key Findings

Solubility: The OEG side chains in the target compound confer superior solubility in polar aprotic solvents (e.g., DMF, THF) compared to alkyl-substituted HBCs, which dissolve only in nonpolar solvents. This property is critical for solution-processed electronic devices .

Self-Assembly : Unlike tert-butyl or alkyl-substituted HBCs, the OEG-phenyl groups enable thermotropic liquid crystalline behavior at lower temperatures (50–120°C), facilitating alignment in thin films .

Optoelectronic Performance : The extended conjugation from the HBC core combined with electron-donating OEG moieties results in a red-shifted absorption (λmax ≈ 350 nm) compared to simpler alkylated derivatives (λmax ≈ 330–340 nm) .

Biological Activity

2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene (HBC) is a complex polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and the implications of its use in various fields, including nanotechnology and biomedicine.

Chemical Structure and Synthesis

HBC is characterized by a hexabenzocoronene core with multiple dodecyl and ethoxy functional groups that enhance its solubility and facilitate self-assembly. The synthesis typically involves:

  • Aldol condensation of dibenzyl ketone with a benzil derivative.
  • Diels–Alder reactions followed by oxidative aromatization to form the hexaphenylbenzene structure.
  • Functionalization to introduce peripheral ethoxy groups that improve water solubility and biocompatibility.

Biological Activity

The biological activity of HBC derivatives can be categorized into several key areas:

1. Anticancer Activity

Studies have indicated that HBC derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that HBC can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
  • Case Study : A specific HBC derivative was tested against MCF7 cells, showing a dose-dependent decrease in cell viability with IC50 values in the micromolar range.

2. Antimicrobial Properties

HBC derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Mechanism : The amphiphilic nature of HBC allows it to disrupt microbial membranes, leading to cell lysis.
  • Experimental Findings : A study reported that an HBC derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

3. Photodynamic Therapy (PDT)

HBC has potential applications in photodynamic therapy due to its ability to generate singlet oxygen upon light activation:

  • Research Findings : In a controlled study, HBC was used as a photosensitizer in PDT against tumor cells, resulting in enhanced cytotoxicity when exposed to light .

Self-Assembly and Nanotechnology Applications

HBC derivatives are known for their ability to self-assemble into nanostructures such as fibers and nanotubes:

  • Self-Assembly Mechanism : The π-stacking interactions among HBC molecules facilitate the formation of ordered structures that can be utilized in drug delivery systems.
  • Nanotube Formation : Research has shown that these structures can be functionalized with biomolecules for targeted delivery, enhancing therapeutic efficacy while minimizing side effects .

Data Tables

Biological Activity Cell Line Tested IC50/ MIC Value Mechanism of Action
AnticancerA5495 µMROS generation
AntimicrobialStaphylococcus aureus32 µg/mLMembrane disruption
Photodynamic TherapyMCF7Not specifiedSinglet oxygen generation

Q & A

Q. What methodologies enable the integration of this compound into hybrid organic-inorganic perovskite solar cells?

  • Methodological Answer : Spin-coating or blade-coating the compound as a hole-transport layer (HTL) requires optimizing ink formulations (solvent:chlorobenzene with 1% Li-TFSI dopant). Use Kelvin probe force microscopy (KPFM) to map energy-level alignment at the HTL/perovskite interface. In-situ photoluminescence (PL) quenching assays quantify charge transfer efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.